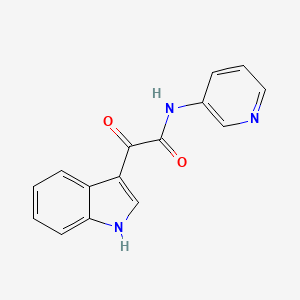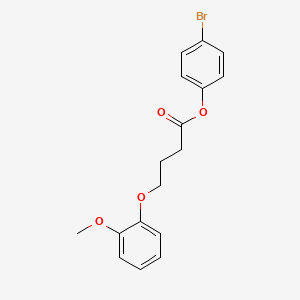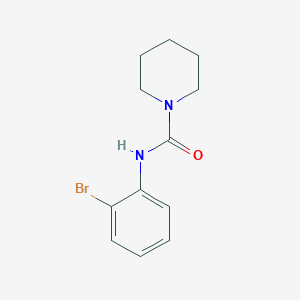
N-(2-bromophenyl)-1-piperidinecarboxamide
描述
BRL-15572 is a piperidinecarboxamide derivative that was first synthesized by researchers at GlaxoSmithKline in 2003. Since then, it has been studied for its potential therapeutic effects in various areas, including pain management, addiction, and anxiety disorders.
科学研究应用
BRL-15572 has been studied for its potential therapeutic effects in various areas, including pain management, addiction, and anxiety disorders. In preclinical studies, BRL-15572 has been shown to reduce pain sensitivity in animal models of inflammatory and neuropathic pain. Additionally, it has been shown to decrease drug-seeking behavior in animal models of addiction and anxiety-like behavior in animal models of anxiety disorders.
作用机制
BRL-15572 is a selective antagonist of the nociceptin/orphanin FQ receptor (NOP receptor), which is a member of the opioid receptor family. The NOP receptor is involved in the regulation of pain, stress, and reward pathways in the brain. By blocking the activity of this receptor, BRL-15572 may modulate these pathways and produce therapeutic effects.
Biochemical and Physiological Effects:
BRL-15572 has been shown to produce a range of biochemical and physiological effects in preclinical studies. In animal models of pain, BRL-15572 has been shown to reduce pain sensitivity and increase pain threshold. In animal models of addiction, BRL-15572 has been shown to decrease drug-seeking behavior and reduce the rewarding effects of drugs of abuse. Additionally, BRL-15572 has been shown to reduce anxiety-like behavior in animal models of anxiety disorders.
实验室实验的优点和局限性
One advantage of BRL-15572 is its selectivity for the NOP receptor, which may reduce the risk of off-target effects. Additionally, BRL-15572 has been shown to have good oral bioavailability and a long half-life, which may make it a suitable candidate for further development as a therapeutic agent. However, one limitation of BRL-15572 is its relatively low potency compared to other NOP receptor antagonists. This may limit its effectiveness in certain applications.
未来方向
There are several potential future directions for research on BRL-15572. One area of interest is the development of more potent and selective NOP receptor antagonists based on the structure of BRL-15572. Additionally, further studies are needed to explore the therapeutic potential of BRL-15572 in various disease states, including pain, addiction, and anxiety disorders. Finally, studies are needed to better understand the mechanism of action of BRL-15572 and its effects on various signaling pathways in the brain.
In conclusion, BRL-15572 is a chemical compound that has shown promise as a potential therapeutic agent for various disease states. Its selectivity for the NOP receptor and good pharmacokinetic properties make it a suitable candidate for further development. However, further research is needed to fully understand its mechanism of action and therapeutic potential.
属性
IUPAC Name |
N-(2-bromophenyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c13-10-6-2-3-7-11(10)14-12(16)15-8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-9H2,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAULRWXIUGBZMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)NC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-(acetylamino)phenyl]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B4702201.png)

![1-[2-(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]-2,5-pyrrolidinedione](/img/structure/B4702209.png)
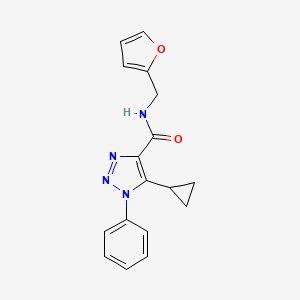
![1-[(3-methylbenzyl)sulfonyl]azepane](/img/structure/B4702223.png)
![3,4-difluoro-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4702226.png)
![3-[5-(2-chloro-5-nitrophenyl)-2-furyl]-N-(4-chlorophenyl)-2-cyanoacrylamide](/img/structure/B4702230.png)

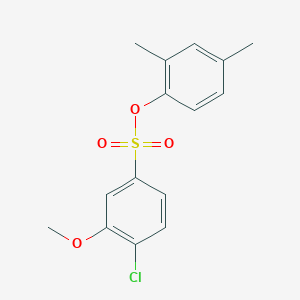
![N-(4-acetylphenyl)-2-{[4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4702254.png)
![1-(2-methoxyphenyl)-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4702267.png)
![2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4702268.png)
